molecular formula C6H6N2O2 B1321828 5-Pyrimidineacetic acid CAS No. 5267-07-2

5-Pyrimidineacetic acid

Cat. No.: B1321828
CAS No.: 5267-07-2
M. Wt: 138.12 g/mol
InChI Key: HEEUMCHKVXTQIP-UHFFFAOYSA-N
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Description

5-Pyrimidineacetic acid: is an organic compound with the molecular formula C6H6N2O2 . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidineacetic acid typically involves the reaction of pyrimidine derivatives with acetic acid or its derivatives. One common method includes the use of heterocyclic ketene aminals (cyclic 1,1-enediamines) and dialkylacetylenedicarboxylates (DAAD) in the presence of ethyl acetate (EtOAc) and 4-dimethylaminopyridine (DMAP) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Pyrimidineacetic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield pyrimidine carboxylic acids, while reduction can produce pyrimidine alcohols .

Scientific Research Applications

5-Pyrimidineacetic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Pyrimidineacetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism can vary depending on the specific application and target. In some cases, it may induce autophagy or mitochondrial damage, leading to the degradation of specific cellular components .

Comparison with Similar Compounds

Similar Compounds

  • Pyrimidine-2-carboxylic acid
  • Pyrimidine-4-carboxylic acid
  • Pyrimidine-5-carboxylic acid

Comparison

5-Pyrimidineacetic acid is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties. Compared to other pyrimidine derivatives, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-pyrimidin-5-ylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2/c9-6(10)1-5-2-7-4-8-3-5/h2-4H,1H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEEUMCHKVXTQIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=N1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30614356
Record name (Pyrimidin-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5267-07-2
Record name (Pyrimidin-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30614356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyrimidin-5-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key structural features of 5-pyrimidineacetic acid derivatives that contribute to their angiotensin II receptor antagonism?

A1: The provided research paper focuses on novel pyrimidine derivatives, specifically highlighting a structure with a this compound moiety connected to a biphenyl group through a methylene bridge []. While the exact structure-activity relationship (SAR) details for this specific compound are not explicitly provided, the research emphasizes the importance of the substituents attached to the pyrimidine ring and the biphenyl group. These substituents likely influence the molecule's binding affinity and selectivity for angiotensin II receptors. Further research focusing on variations of these substituents would be needed to elucidate the complete SAR and optimize the desired antagonistic activity.

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